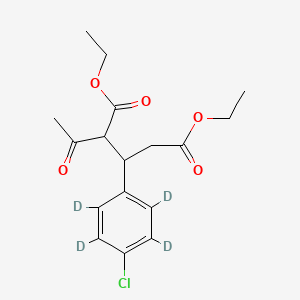

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate

Descripción general

Descripción

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is a stable isotope-labeled compound with the molecular formula C17H17D4ClO5 and a molecular weight of 344.82. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies. It is a white solid that is soluble in chloroform and hot ethanol.

Métodos De Preparación

The synthesis of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate involves several steps. The starting materials typically include diethyl glutarate and 4-chlorophenyl-d4. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Análisis De Reacciones Químicas

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Halogenation reactions can occur, where the chlorine atom is substituted with other halogens or functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is widely used in scientific research, including:

Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: In metabolic studies to trace biochemical pathways and understand metabolic fluxes.

Medicine: For imaging and diagnostic purposes, particularly in studies involving stable isotopes.

Industry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Mecanismo De Acción

The mechanism of action of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium-labeled compound allows researchers to trace the metabolic pathways and understand the biochemical transformations it undergoes. The stable isotope labeling provides a non-invasive method to study these processes in vivo.

Comparación Con Compuestos Similares

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate can be compared with other similar compounds such as:

Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate: The non-deuterated version of the compound, which lacks the stable isotope labeling.

Diethyl 2-Aceto-3-(4-bromophenyl)glutarate: A similar compound where the chlorine atom is replaced with a bromine atom.

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for metabolic and proteomic research.

Actividad Biológica

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a diethyl glutarate backbone with acetyl and chlorophenyl substituents. The presence of the deuterated phenyl group (d4) may influence its pharmacokinetic properties and metabolic stability.

The biological activity of this compound is primarily associated with its interaction with various biological targets:

- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4D, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). This inhibition can lead to increased cAMP levels, affecting inflammatory responses and neuronal signaling pathways .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production. For instance, selective PDE4D inhibitors have been noted to reduce pro-inflammatory cytokines such as TNF and IL-17 while increasing anti-inflammatory cytokines like IL-10 .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

Several studies have explored the therapeutic implications of compounds similar to this compound:

- Neurodegenerative Diseases : Research indicates that PDE4D inhibitors can be beneficial in treating neurodegenerative conditions such as Alzheimer's disease. In animal models, these inhibitors improved cognitive function by enhancing synaptic plasticity and reducing neuroinflammation .

- Cancer Therapy : PDE4D inhibitors have also been investigated for their role in cancer therapy, particularly in hepatocellular carcinoma and breast cancer. By modulating the tumor microenvironment and immune response, these compounds may enhance the efficacy of conventional treatments .

- Depression Models : In rodent models of depression, PDE4D inhibition has been shown to reverse stress-induced behavioral changes, suggesting potential applications in treating mood disorders .

Propiedades

IUPAC Name |

diethyl 2-acetyl-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3/i6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZWIAJXDJOYLJ-YKVCKAMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(CC(=O)OCC)C(C(=O)C)C(=O)OCC)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675840 | |

| Record name | Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189724-35-3 | |

| Record name | Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.